molecular formula C23H16FN3S B3400525 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine CAS No. 1040662-94-9

4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B3400525
CAS No.: 1040662-94-9
M. Wt: 385.5 g/mol
InChI Key: KGZVGYCLOJOXLB-UHFFFAOYSA-N
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Description

4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a 2-fluorobenzylthio group at position 4 and a 1-naphthyl substituent at position 2.

Properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3S/c24-20-11-4-2-7-17(20)15-28-23-22-14-21(26-27(22)13-12-25-23)19-10-5-8-16-6-1-3-9-18(16)19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZVGYCLOJOXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145966
Record name 4-[[(2-Fluorophenyl)methyl]thio]-2-(1-naphthalenyl)pyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040662-94-9
Record name 4-[[(2-Fluorophenyl)methyl]thio]-2-(1-naphthalenyl)pyrazolo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040662-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(2-Fluorophenyl)methyl]thio]-2-(1-naphthalenyl)pyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzylthio group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the benzyl position.

Scientific Research Applications

4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylthio group can enhance binding affinity through hydrophobic interactions and potential hydrogen bonding. The naphthyl group may contribute to π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of pyrazolo[1,5-a]pyrazine derivatives, focusing on substituent variations and their impact on properties:

Compound Name Substituents (Position 4 / Position 2) Molecular Weight logP Key Properties Reference
4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine 2-Fluorobenzylthio / 1-Naphthyl ~383.4* ~5.0* High lipophilicity (predicted) N/A
4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine Benzylthio / 4-Fluorophenyl 331.44 4.23 Moderate lipophilicity, Stereo-achiral
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine 3-Fluorobenzylthio / 4-Methoxyphenyl ~361.4* ~3.8* Improved solubility (methoxy group)
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine Benzylthio / 2-Methylphenyl 331.44 4.23 Increased steric bulk
2-(4-Ethoxyphenyl)-4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine Piperazinyl / 4-Ethoxyphenyl 323.4 ~2.5* Enhanced polarity (piperazine group)

*Estimated based on structural similarity.

Key Observations:

  • Substituent Lipophilicity: The 1-naphthyl group in the target compound likely increases lipophilicity (logP ~5.0) compared to phenyl derivatives (logP 3.8–4.2) due to its fused aromatic system .
  • Solubility Modulation: Methoxy (e.g., 4-methoxyphenyl in ) and piperazinyl groups () reduce logP, enhancing aqueous solubility.

Biological Activity

The compound 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine can be represented as follows:

C17H14FN2S\text{C}_{17}\text{H}_{14}\text{F}\text{N}_2\text{S}

This compound features a pyrazolo[1,5-a]pyrazine core with a fluorobenzylthio and naphthyl substituent, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine have shown effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.220.25μg/mL0.22-0.25\mu g/mL .

Antitumor Activity

The compound is also being explored for its potential antitumor effects. Research indicates that pyrazolo derivatives can inhibit tyrosine kinases (TKs), which are crucial in cancer cell proliferation and survival. In particular, compounds targeting Src family kinases (SFKs) have been identified as promising candidates for cancer treatment, particularly in neuroblastoma and glioblastoma multiforme .

The proposed mechanisms of action for 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine include:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor of specific enzymes involved in cell signaling pathways.
  • Receptor Interaction : It has the potential to bind to various receptors that regulate cellular growth and differentiation.

Study 1: In Vitro Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including compounds similar to 4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine. The results indicated that these compounds significantly inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, with notable effects on biofilm formation .

Study 2: Antitumor Potential

In another investigation focused on the antitumor properties of pyrazolo derivatives, compounds were tested against human cancer cell lines. The results showed that certain derivatives could reduce cell viability significantly, suggesting their potential use in targeted cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMIC (µg/mL)
4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazineStructureAntimicrobial, AntitumorTBD
4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazineStructureAntimicrobial0.22 - 0.25
Pyrazolo[3,4-d]pyrimidinesStructureCancer TreatmentTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine
Reactant of Route 2
4-[(2-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine

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